molecular formula C10H11N3OS B1452168 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1105194-76-0

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1452168
CAS No.: 1105194-76-0
M. Wt: 221.28 g/mol
InChI Key: YQRSNFWUSGHUIS-UHFFFAOYSA-N
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Description

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine is an organic compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthioethyl group plays a crucial role in its binding affinity and specificity. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the phenylthioethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)6-7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRSNFWUSGHUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
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5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
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5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine

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